molecular formula C22H25N3O3 B1226905 N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide

Cat. No. B1226905
M. Wt: 379.5 g/mol
InChI Key: QNQGZBZEMUQMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide is a benzoxazine.

Scientific Research Applications

Novel Synthesis and Antimicrobial Activity

A study by Rao et al. (2020) focused on the synthesis of derivatives related to N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide, particularly targeting antimicrobial activity. They synthesized a series of derivatives using 1,2,3,4-tetrahydroisoquinoline, evaluated them based on advanced spectral data, and found that compounds with bromine substitution exhibited significant antibacterial properties (Rao et al., 2020).

Reaction with Substituted Acetamides

Konovalova et al. (2015) explored the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with substituted acetamides of 3,4-dihydroisoquinolines, leading to the synthesis of various novel compounds. This study contributes to understanding the chemical behavior and potential applications of such compounds (Konovalova et al., 2015).

Antitumor Activity

Al-Suwaidan et al. (2016) investigated the antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues, which share structural similarities with the compound . They found significant broad-spectrum antitumor activity in some of these compounds, which could suggest potential antitumor applications for N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide (Al-Suwaidan et al., 2016).

Synthesis and Pharmacological Activities

Rajveer et al. (2010) synthesized oxoquinazoline derivatives and investigated their pharmacological activities, including antibacterial, anti-inflammatory, and analgesic properties. This research could provide insights into similar potential applications for the compound of interest (Rajveer et al., 2010).

Synthesis of Acetamides with Derivatives

Nguyen et al. (2022) conducted a study on the synthesis of derivatives involving acetamides and 3,4-dihydroquinazolinones, which relates to the structural features of the compound . Their research provides a basis for understanding the synthetic pathways and potential applications of such compounds (Nguyen et al., 2022).

Radioisotopic and Synthetic Studies

Bernardi et al. (1979) carried out radioisotopic and synthetic studies related to caroxazone metabolism, which shares a similar structure to the compound . Their work might offer insights into the metabolic pathways and potential medical applications of such compounds (Bernardi et al., 1979).

properties

Product Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C22H25N3O3/c26-21(15-25-19-8-3-4-9-20(19)28-16-22(25)27)23-11-5-12-24-13-10-17-6-1-2-7-18(17)14-24/h1-4,6-9H,5,10-16H2,(H,23,26)

InChI Key

QNQGZBZEMUQMCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCNC(=O)CN3C(=O)COC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
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N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide

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